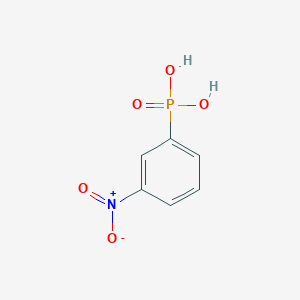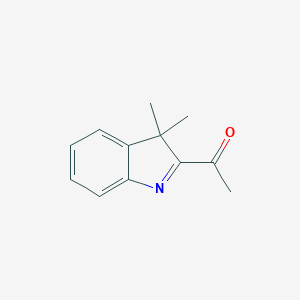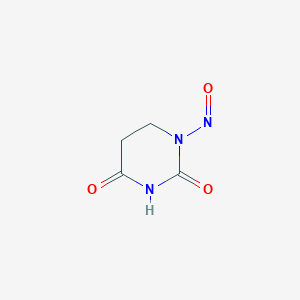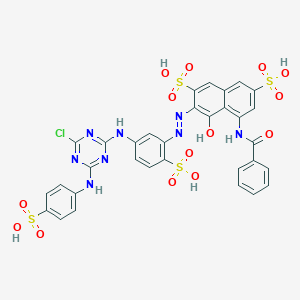
methyl 2,6-dideoxy-alpha-d-ribo-hexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2,6-dideoxy-alpha-d-ribo-hexopyranoside is a chemical compound with the molecular formula C7H14O4 and a molecular weight of 162.184 g/mol . It is a derivative of hexopyranose, characterized by the presence of a methyl group at the 1-O position and the absence of hydroxyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,6-dideoxy-alpha-d-ribo-hexopyranoside typically involves the selective methylation of 2,6-dideoxy-alpha-D-ribo-hexopyranose. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems . The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
methyl 2,6-dideoxy-alpha-d-ribo-hexopyranoside undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 2,6-dideoxy-alpha-d-ribo-hexopyranoside has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2,6-dideoxy-alpha-d-ribo-hexopyranoside involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in carbohydrate metabolism . It may also interact with cellular receptors and transporters, influencing cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Dideoxy-alpha-D-ribo-hexopyranose: Lacks the methyl group at the 1-O position.
1-O-Methyl-alpha-D-ribo-hexopyranose: Contains hydroxyl groups at the 2 and 6 positions.
1-O-Methyl-2-deoxy-alpha-D-ribo-hexopyranose: Lacks the hydroxyl group at the 2 position.
Uniqueness
methyl 2,6-dideoxy-alpha-d-ribo-hexopyranoside is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The absence of hydroxyl groups at the 2 and 6 positions and the presence of a methyl group at the 1-O position make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
17676-19-6 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(2R,3S,4S,6S)-6-methoxy-2-methyloxane-3,4-diol |
InChI |
InChI=1S/C7H14O4/c1-4-7(9)5(8)3-6(10-2)11-4/h4-9H,3H2,1-2H3/t4-,5+,6+,7-/m1/s1 |
InChI Key |
QNKOVWCOVLYPKR-JRTVQGFMSA-N |
SMILES |
CC1C(C(CC(O1)OC)O)O |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@H](O1)OC)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC)O)O |
Synonyms |
1-O-Methyl-2,6-dideoxy-α-D-ribo-hexopyranose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate](/img/structure/B98796.png)
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide](/img/structure/B98797.png)




